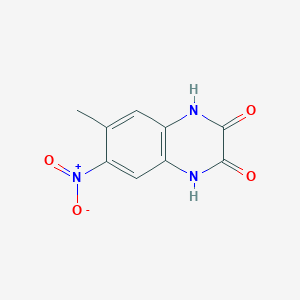
6-Methyl-7-nitroquinoxaline-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-7-nitroquinoxaline-2,3-diol is a synthetic compound belonging to the quinoxaline family. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. This compound is widely used in scientific research due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-nitroquinoxaline-2,3-diol typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by nitration and methylation reactions . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often incorporating green chemistry principles to minimize environmental impact .
化学反应分析
Types of Reactions
6-Methyl-7-nitroquinoxaline-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines or thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can have different biological and chemical properties .
科学研究应用
6-Methyl-7-nitroquinoxaline-2,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinoxaline derivatives with potential pharmaceutical applications.
Biology: Employed in studies of ionotropic glutamate receptors, particularly the AMPA receptor subtype, to understand their role in synaptic transmission and neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as epilepsy, Alzheimer’s disease, and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
The mechanism of action of 6-Methyl-7-nitroquinoxaline-2,3-diol involves its interaction with the AMPA receptor subtype of the ionotropic glutamate receptor. By binding to this receptor, the compound inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and reducing neuronal excitability. This mechanism is particularly relevant in the context of neurological disorders where excessive excitatory neurotransmission is implicated.
相似化合物的比较
Similar Compounds
6-Cyano-7-nitroquinoxaline-2,3-dione: Another quinoxaline derivative that acts as an antagonist of the non-NMDA glutamate receptor.
6,7-Dichloroquinoxaline-2,3-dione: A competitive antagonist specific to strychnine-insensitive glycine binding sites on the NMDA receptor complex.
Uniqueness
6-Methyl-7-nitroquinoxaline-2,3-diol is unique due to its selective antagonism of the AMPA receptor subtype, which distinguishes it from other quinoxaline derivatives that may target different receptor subtypes or have broader activity profiles. This specificity makes it a valuable tool in research focused on understanding the role of AMPA receptors in various physiological and pathological processes.
属性
IUPAC Name |
6-methyl-7-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-4-2-5-6(3-7(4)12(15)16)11-9(14)8(13)10-5/h2-3H,1H3,(H,10,13)(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQQHQFADBYHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
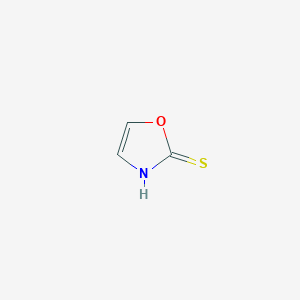
![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)
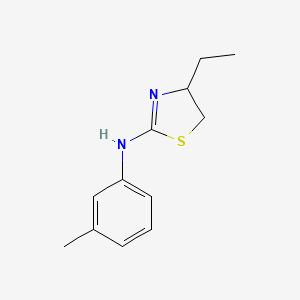
![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)
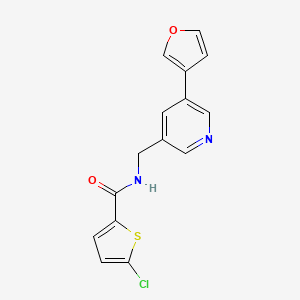
![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)
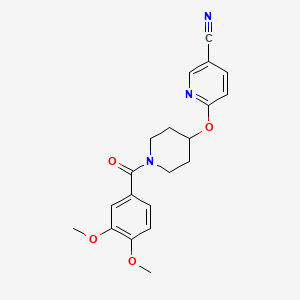
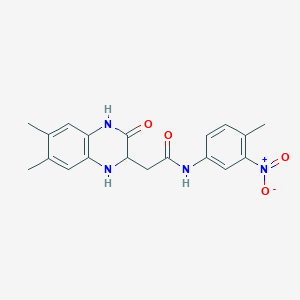
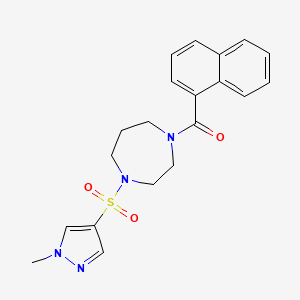
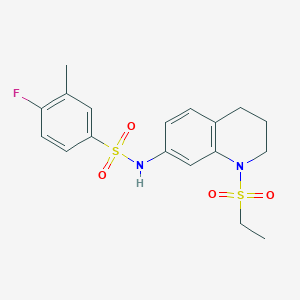
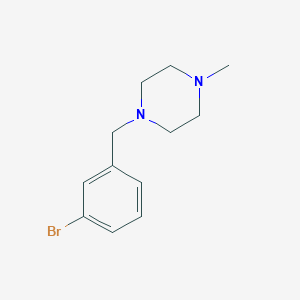
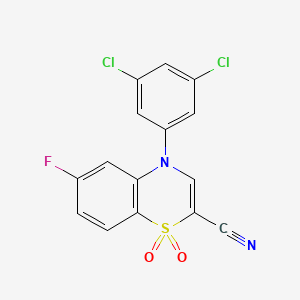
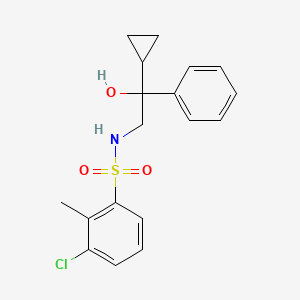
![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2398020.png)
